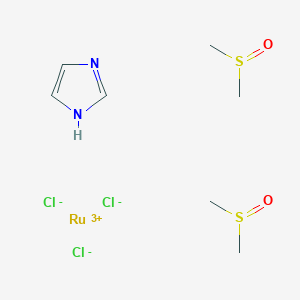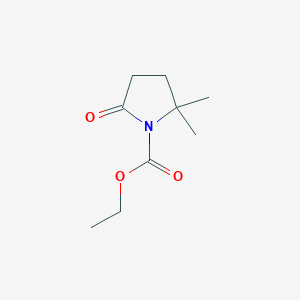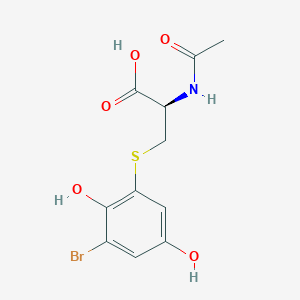
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine (ADMA) is a naturally occurring molecule that is found in human plasma and urine. It is an endogenous inhibitor of nitric oxide synthase (NOS) and has been implicated in the pathogenesis of various diseases, including cardiovascular disease, renal disease, and diabetes.
作用機序
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine inhibits NOS by binding to the active site of the enzyme and preventing the conversion of L-arginine to nitric oxide (NO). This results in decreased NO production and impaired endothelial function. N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine also promotes oxidative stress and inflammation, which contribute to the pathogenesis of various diseases.
生化学的および生理学的効果
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to have a number of biochemical and physiological effects, including decreased NO production, impaired endothelial function, increased oxidative stress and inflammation, and altered gene expression. These effects contribute to the pathogenesis of various diseases, as discussed above.
実験室実験の利点と制限
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has several advantages for lab experiments, including its ability to inhibit NOS and its role in the pathogenesis of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing.
将来の方向性
There are several future directions for research on N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine, including the development of more selective inhibitors of NOS, the identification of novel biomarkers for disease risk assessment, and the exploration of the role of N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine in other disease states. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine and to develop more effective therapeutic strategies for the treatment of diseases associated with N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine.
合成法
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine can be synthesized using a variety of methods, including the reaction of N-acetylcysteine with 3-bromo-2,5-dihydroxybenzaldehyde in the presence of a base. The resulting product can be purified using column chromatography or recrystallization. Other methods include the reaction of N-acetylcysteine with 3-bromo-2,5-dihydroxybenzaldehyde in the presence of a Lewis acid or the reaction of N-acetylcysteine with 3-bromo-2,5-dihydroxybenzaldehyde in the presence of a reducing agent.
科学的研究の応用
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been extensively studied in the context of cardiovascular disease, renal disease, and diabetes. In cardiovascular disease, N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to be a predictor of adverse outcomes in patients with coronary artery disease and heart failure. It has also been implicated in the pathogenesis of hypertension and atherosclerosis. In renal disease, N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to be a predictor of progression to end-stage renal disease in patients with chronic kidney disease. It has also been implicated in the pathogenesis of proteinuria and glomerulosclerosis. In diabetes, N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to be a predictor of microvascular and macrovascular complications. It has also been implicated in the pathogenesis of insulin resistance and endothelial dysfunction.
特性
CAS番号 |
126190-18-9 |
|---|---|
製品名 |
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine |
分子式 |
C11H12BrNO5S |
分子量 |
350.19 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(3-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO5S/c1-5(14)13-8(11(17)18)4-19-9-3-6(15)2-7(12)10(9)16/h2-3,8,15-16H,4H2,1H3,(H,13,14)(H,17,18)/t8-/m0/s1 |
InChIキー |
NWHGRDNQEXMEMK-QMMMGPOBSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |
SMILES |
CC(=O)NC(CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |
正規SMILES |
CC(=O)NC(CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |
同義語 |
2-bromo-6-(N-acetylcystein-S-yl)hydroquinone 6-BACYHQ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



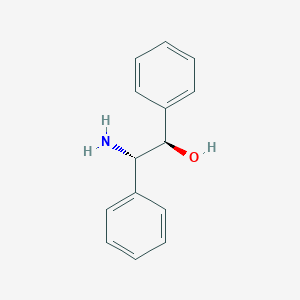
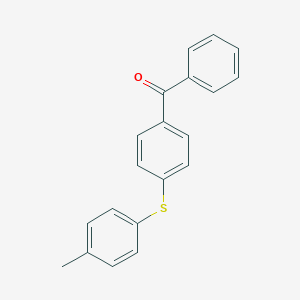
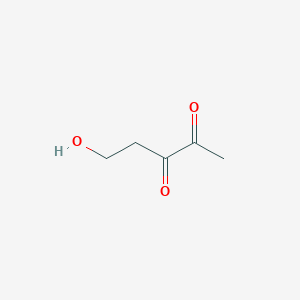
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)
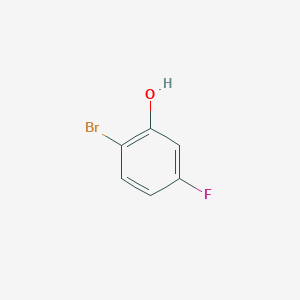
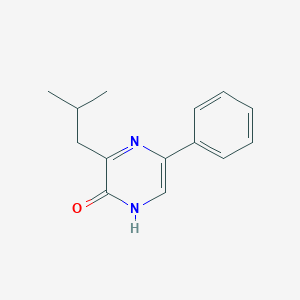
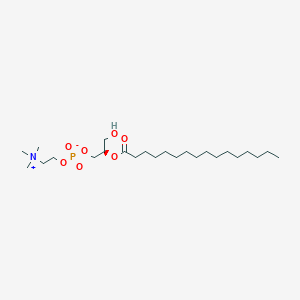
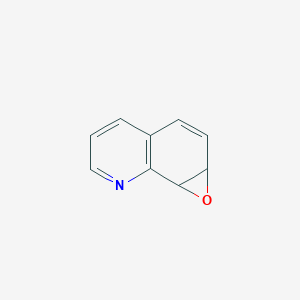
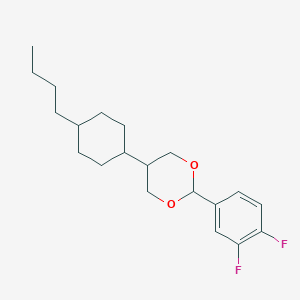
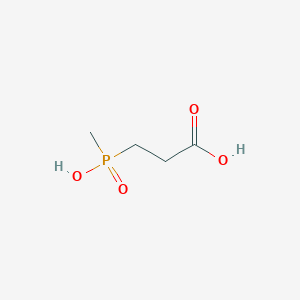
![Benzo[ghi]perylene](/img/structure/B138134.png)

